

An In-depth Technical Guide to the Chemical Structure of Carbuterol Hydrochloride

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Compound of Interest

Compound Name: Carbuterol Hydrochloride

Cat. No.: B1198379

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Introduction

Carbuterol Hydrochloride is a short-acting β_2 -adrenoreceptor agonist recognized for its bronchodilatory properties.[1][2] Developed for the management of reversible airway obstruction, its mechanism of action is centered on the selective stimulation of β_2 -adrenergic receptors. This guide provides a comprehensive overview of the chemical and structural aspects of **Carbuterol Hydrochloride**, its synthesis, pharmacological action, and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

Carbuterol Hydrochloride is the hydrochloride salt of Carbuterol. The chemical structure consists of a substituted phenylethanolamine core with a urea functional group attached to the phenyl ring. It is a racemic mixture.[3]

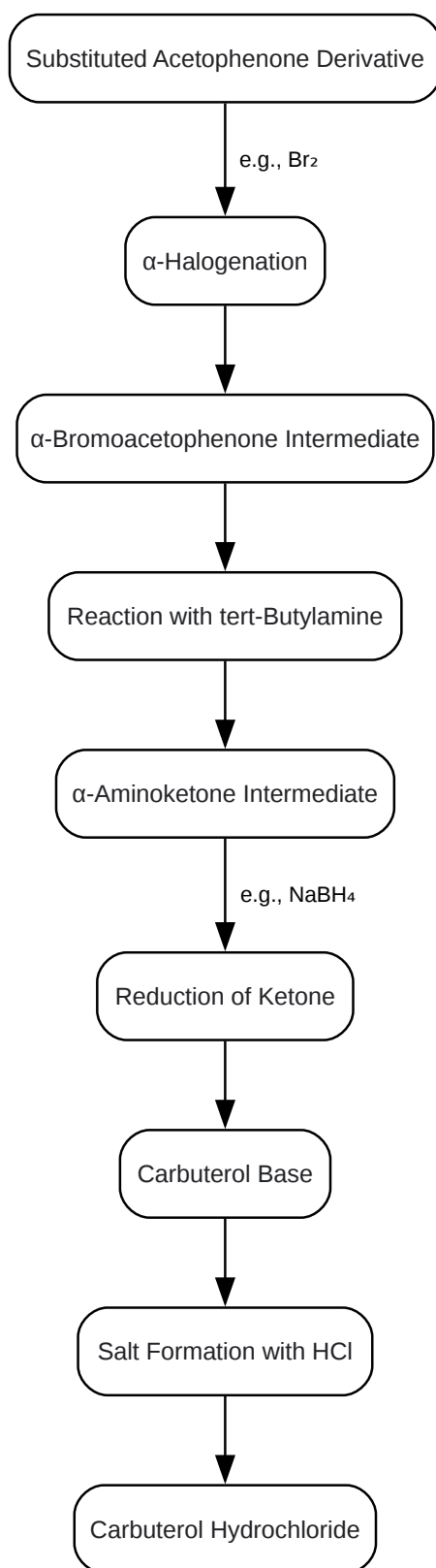
The key structural and physicochemical properties of **Carbuterol Hydrochloride** are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea;hydrochloride	[4]
Chemical Formula	C ₁₃ H ₂₂ ClN ₃ O ₃	[4]
Molecular Weight	303.79 g/mol	[3]
CAS Number	34866-46-1	[4]
SMILES	<chem>CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O.Cl</chem>	[4]
InChIKey	QHWYYBXPBFQGNI-UHFFFAOYSA-N	[4]
Physical Form	White to Off-White Solid	
Melting Point	205-207 °C (decomposition)	
Solubility	Slightly soluble in DMSO, Methanol, and Water	

Synthesis of Carbuterol Hydrochloride

The synthesis of Carbuterol was first described in a German patent, DE 2032642.[1] While a detailed, step-by-step protocol is not readily available in the public domain, the synthesis of Carbuterol and its analogs generally follows established methods for the preparation of phenylethanolamine derivatives.[5] The synthesis of the urea moiety can be achieved through various methods, including the reaction of an amine with an isocyanate or by heating a mixture of a diamine with urea.

A generalized synthetic workflow for phenylethanolamine-based β 2-agonists is depicted below.



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Fig. 1: Generalized Synthetic Workflow for Phenylethanolamine Derivatives.

Spectroscopic Data

Experimentally derived spectroscopic data such as ^1H NMR, ^{13}C NMR, and IR spectra for **Carbuterol Hydrochloride** are not widely available in peer-reviewed literature or public databases. However, predicted mass spectrometry data for the parent compound, Carbuterol, is available.

Spectroscopic Data	Information	Source(s)
^1H NMR	Specific experimental data not publicly available.	
^{13}C NMR	Specific experimental data not publicly available.	
IR Spectroscopy	Specific experimental data not publicly available. IR spectra for the similar compound, Clenbuterol Hydrochloride, have been reported. [6]	
Mass Spectrometry	Predicted GC-MS data for the non-derivatized parent compound (Carbuterol) is available. [7] [8]	

Pharmacology and Mechanism of Action

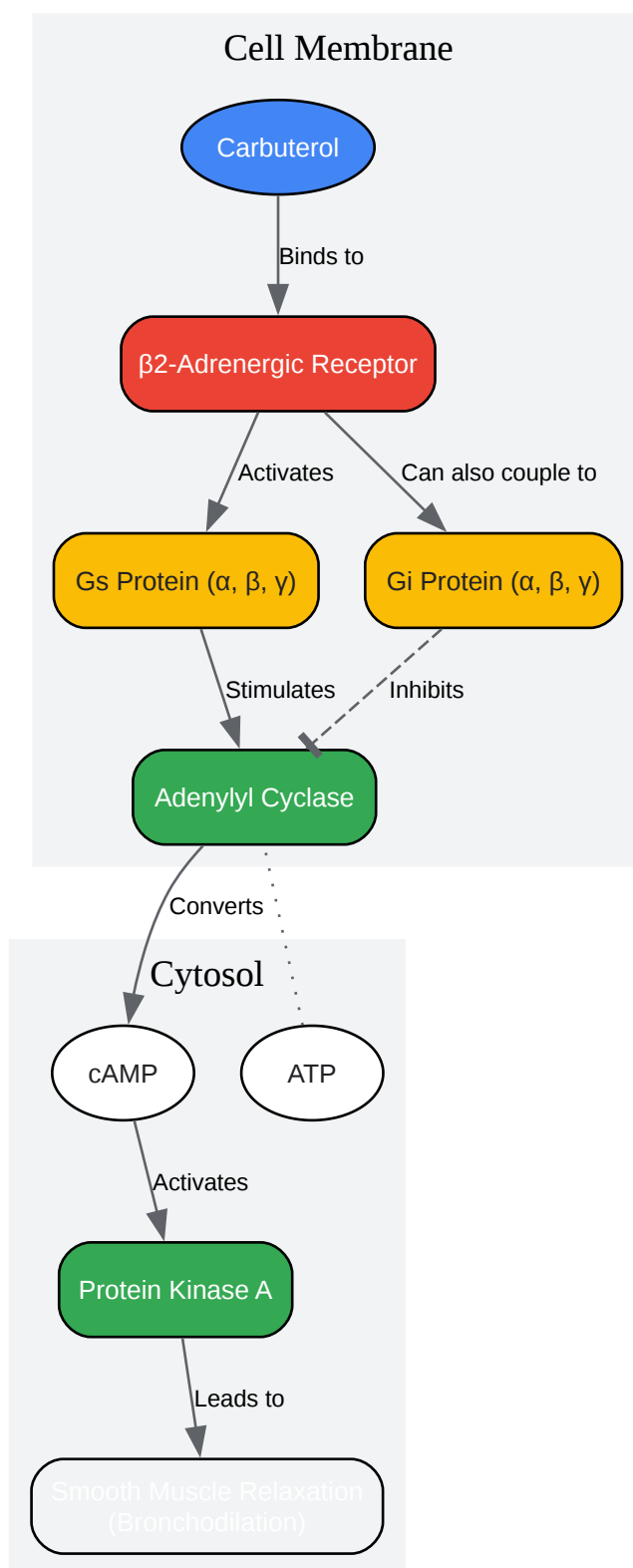
Carbuterol is a selective β_2 -adrenergic receptor agonist.[\[1\]](#) Its pharmacological effects are mediated through the activation of β_2 -adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchi.

Signaling Pathway

The activation of the β_2 -adrenergic receptor by an agonist like Carbuterol initiates a cascade of intracellular events. The receptor is coupled to the stimulatory G protein (Gs), which, upon activation, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). This rise in cAMP leads to the activation of protein kinase

A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation. There is also evidence that the β 2-adrenergic receptor can couple to the inhibitory G protein (Gi), which can modulate the signaling cascade.

The β 2-adrenergic receptor signaling pathway is illustrated in the diagram below.



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Fig. 2: β_2 -Adrenergic Receptor Signaling Pathway.

Experimental Protocols

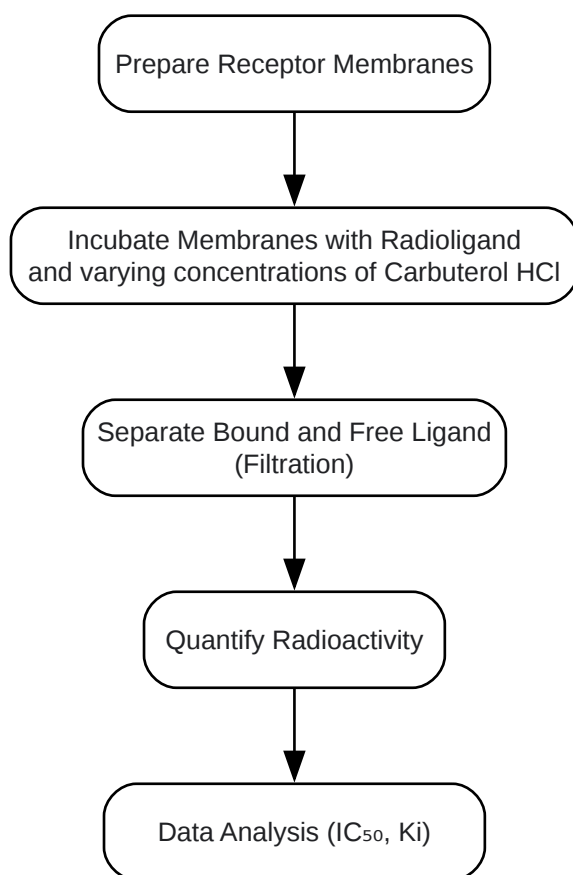
Detailed experimental protocols for assays specifically using **Carbuterol Hydrochloride** are not extensively published. However, standard methodologies for characterizing β 2-adrenergic receptor agonists, such as radioligand binding assays and functional assays, are applicable.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.^[9] A typical competitive binding assay for the β 2-adrenergic receptor would involve the following steps:

- **Preparation of Receptor Source:** Membranes are prepared from cells or tissues expressing the β 2-adrenergic receptor.
- **Assay Setup:** A fixed concentration of a radiolabeled ligand (e.g., [³H]dihydroalprenolol) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor (**Carbuterol Hydrochloride**).
- **Incubation:** The reaction is incubated at a specific temperature for a set period to reach equilibrium.
- **Separation of Bound and Free Ligand:** The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.^[10]
- **Quantification:** The amount of radioactivity retained on the filters is quantified using a scintillation counter.
- **Data Analysis:** The data is analyzed to determine the concentration of **Carbuterol Hydrochloride** that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (K_i) can then be calculated using the Cheng-Prusoff equation.^[11]

The general workflow for a radioligand binding assay is outlined below.



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Fig. 3: General Workflow for a Radioligand Binding Assay.

Functional Assays

Functional assays measure the biological response to receptor activation. For **Carbuterol Hydrochloride**, a common functional assay is the measurement of cAMP accumulation in cells expressing the β 2-adrenergic receptor.

- **Cell Culture:** Cells stably or transiently expressing the human β 2-adrenergic receptor are cultured.
- **Treatment:** The cells are treated with varying concentrations of **Carbuterol Hydrochloride**.
- **cAMP Measurement:** After a specified incubation time, the intracellular cAMP levels are measured using commercially available kits (e.g., ELISA, HTRF).

- **Data Analysis:** The concentration-response curve is plotted to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the E_{max} (the maximal effect).

Conclusion

Carbuterol Hydrochloride is a well-characterized β 2-adrenergic receptor agonist from a pharmacological perspective. Its chemical structure, centered on a phenylethanolamine scaffold with a unique urea moiety, dictates its selective interaction with the β 2-adrenergic receptor and its subsequent therapeutic effects. While detailed synthetic and spectroscopic data are not widely disseminated in the public domain, its pharmacological properties and mechanism of action are well-understood within the context of adrenergic signaling. The experimental protocols described provide a framework for the further investigation and characterization of this and similar compounds in a research and drug development setting.

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